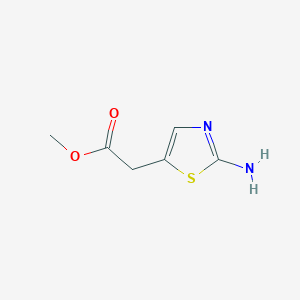

(2-Amino-thiazol-5-yl)-acetic acid methyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

methyl 2-(2-amino-1,3-thiazol-5-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-10-5(9)2-4-3-8-6(7)11-4/h3H,2H2,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAQBFOVDJDGAGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CN=C(S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20359441 | |

| Record name | (2-Amino-thiazol-5-yl)-acetic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110295-93-7 | |

| Record name | (2-Amino-thiazol-5-yl)-acetic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on (2-Amino-thiazol-5-yl)-acetic acid methyl ester: Structure, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

(2-Amino-thiazol-5-yl)-acetic acid methyl ester is a heterocyclic compound of significant interest in medicinal chemistry. Its core structure, the 2-aminothiazole moiety, is recognized as a "privileged scaffold" due to its prevalence in a wide range of biologically active compounds and approved pharmaceuticals. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and potential applications of this compound, with a particular focus on its role as a versatile building block in the design and development of novel therapeutics.

Chemical Structure and Physicochemical Properties

This compound possesses a thiazole ring substituted with an amino group at the 2-position and an acetic acid methyl ester group at the 5-position. The presence of these functional groups imparts specific chemical reactivity and allows for diverse structural modifications, making it a valuable intermediate in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 110295-93-7 |

| Molecular Formula | C₆H₈N₂O₂S |

| Molecular Weight | 172.20 g/mol |

| Appearance | Predicted: Off-white to yellow solid |

| Solubility | Predicted: Soluble in organic solvents like DMSO and methanol |

| Melting Point | Not available |

Synthesis of this compound

General Experimental Protocol (Hantzsch Thiazole Synthesis)

This protocol describes a plausible route for the synthesis of the title compound.

Materials and Reagents:

-

Methyl 4-chloroacetoacetate (or a similar α-halo-β-ketoester)

-

Thiourea

-

Ethanol (or another suitable solvent)

-

Base (e.g., sodium acetate, triethylamine)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.0 equivalent) in ethanol.

-

Addition of Reactants: To this solution, add methyl 4-chloroacetoacetate (1.0 equivalent) and a base (1.1 equivalents).

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The solvent is typically removed under reduced pressure.

-

Isolation: The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Figure 1: Generalized experimental workflow for the synthesis.

Spectroscopic Properties (Predicted)

Experimentally determined spectroscopic data for this compound is not widely published. However, the expected spectral characteristics can be predicted based on the analysis of structurally similar 2-aminothiazole derivatives.

Table 2: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.2 | s | 1H | Thiazole-H4 |

| ~7.0 | br s | 2H | -NH₂ |

| ~3.6 | s | 3H | -OCH₃ |

| ~3.5 | s | 2H | -CH₂- |

Table 3: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C=O (ester) |

| ~168 | C2 (Thiazole) |

| ~145 | C4 (Thiazole) |

| ~115 | C5 (Thiazole) |

| ~52 | -OCH₃ |

| ~30 | -CH₂- |

Table 4: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 | N-H stretching (amino group) |

| 3100-3000 | C-H stretching (aromatic/vinylic) |

| 2950-2850 | C-H stretching (aliphatic) |

| ~1730 | C=O stretching (ester) |

| ~1620 | N-H bending (amino group) |

| ~1550 | C=N stretching (thiazole ring) |

Table 5: Predicted Mass Spectrometry Data

| m/z | Assignment |

| 172 | [M]⁺ (Molecular ion) |

| 113 | [M - COOCH₃]⁺ |

Applications in Drug Development

The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, with numerous derivatives having been developed as potent therapeutic agents.[1] this compound serves as a valuable starting material for the synthesis of more complex molecules with a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[2]

Role as a Pharmacophore in Kinase Inhibitors

A significant application of 2-aminothiazole derivatives is in the development of protein kinase inhibitors.[3] Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The 2-aminothiazole core can form key hydrogen bond interactions with the hinge region of the ATP-binding site of many kinases, making it an effective pharmacophore for designing potent and selective inhibitors.

Derivatives of (2-Amino-thiazol-5-yl)-acetic acid have been investigated as inhibitors of various kinases, including Aurora kinases, which are critical for cell cycle regulation.[4]

Induction of Apoptosis in Cancer Cells

Many 2-aminothiazole derivatives have been shown to exert their anticancer effects by inducing apoptosis (programmed cell death) in tumor cells.[5] This is often achieved through the modulation of key signaling pathways that regulate cell survival and death. For instance, these compounds can influence the expression of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family, leading to the activation of the caspase cascade and subsequent cell death.

Figure 2: Simplified signaling pathway for apoptosis induction.

Conclusion

This compound is a versatile and valuable building block for the synthesis of novel bioactive compounds. Its inherent 2-aminothiazole scaffold provides a robust platform for the development of potent kinase inhibitors and other therapeutic agents. The synthetic accessibility and potential for diverse chemical modifications make this compound a molecule of high interest for researchers and professionals in the field of drug discovery and development. Further exploration of its derivatives is likely to yield new and effective treatments for a variety of diseases.

References

Spectroscopic Profile of (2-Amino-thiazol-5-yl)-acetic acid methyl ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound (2-Amino-thiazol-5-yl)-acetic acid methyl ester (CAS No. 110295-93-7). Due to the limited availability of directly published complete spectra for this specific molecule, this guide presents a combination of expected spectroscopic values derived from closely related analogs and general experimental protocols applicable to this class of compounds. The data is organized for clarity and is intended to support research and development activities involving this chemical entity.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data for this compound based on the analysis of similar structures and general principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| NH₂ | ~7.0 - 7.5 | Broad Singlet | - | Chemical shift can be variable and concentration-dependent. |

| Thiazole H-4 | ~6.5 - 7.0 | Singlet | - | The proton on the thiazole ring. |

| CH₂ | ~3.6 - 3.8 | Singlet | - | Methylene protons adjacent to the ester and thiazole ring. |

| OCH₃ | ~3.7 | Singlet | - | Methyl protons of the ester group. |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Atom | Chemical Shift (δ, ppm) | Notes |

| C=O (Ester) | ~170 - 175 | Carbonyl carbon of the methyl ester. |

| C-2 (Thiazole) | ~165 - 170 | Carbon bearing the amino group. |

| C-5 (Thiazole) | ~125 - 135 | Carbon to which the acetic acid methyl ester group is attached. |

| C-4 (Thiazole) | ~110 - 120 | Carbon adjacent to the sulfur atom. |

| OCH₃ | ~50 - 55 | Methyl carbon of the ester group. |

| CH₂ | ~30 - 35 | Methylene carbon. |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch (Amino) | 3100 - 3400 | Medium-Strong, Broad | Indicates the presence of the primary amine. |

| C-H Stretch (Aromatic/Alkene) | 3000 - 3100 | Medium | Associated with the C-H bond on the thiazole ring. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | Corresponding to the methylene and methyl groups. |

| C=O Stretch (Ester) | 1735 - 1750 | Strong | Characteristic absorption of the ester carbonyl group. |

| C=N Stretch (Thiazole) | 1600 - 1650 | Medium | Stretching vibration of the imine bond within the thiazole ring. |

| C-O Stretch (Ester) | 1000 - 1300 | Strong | C-O single bond stretching. |

Table 4: Predicted Mass Spectrometry Data

| Ion | m/z Ratio | Notes |

| [M]+ | 172.03 | Molecular ion peak corresponding to the molecular weight of the compound (C₆H₈N₂O₂S). |

| [M+H]+ | 173.04 | Protonated molecular ion, commonly observed in soft ionization techniques like ESI. |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These protocols are generalized for aminothiazole derivatives and may require optimization for the specific compound.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[1] Ensure the sample is fully dissolved to avoid peak broadening.

-

Instrumentation : Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

-

Data Acquisition :

-

¹H NMR : Acquire the proton spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR : Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing : Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method) :

-

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition :

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum. The instrument typically co-adds multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing : The instrument software will automatically subtract the background spectrum from the sample spectrum. The resulting spectrum will show the infrared absorption bands of the compound.

Mass Spectrometry (MS)

-

Sample Preparation : Prepare a dilute solution of the compound in a suitable volatile solvent, such as methanol or acetonitrile.

-

Instrumentation : A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI), can be used.

-

Data Acquisition :

-

Introduce the sample into the mass spectrometer.

-

Acquire the mass spectrum over a suitable mass-to-charge (m/z) range. For high-resolution mass spectrometry (HRMS), the instrument should be calibrated to ensure accurate mass measurement.

-

-

Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: Experimental workflow for spectroscopic analysis.

Caption: Logical flow from synthesis to structural confirmation.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of (2-Amino-thiazol-5-yl)-acetic acid methyl ester

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (2-Amino-thiazol-5-yl)-acetic acid methyl ester. The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering predicted spectral data, experimental methodologies, and visual representations of the molecular structure and analytical workflow.

Predicted Spectroscopic Data

Due to the absence of directly published experimental spectra for this compound, the following tables present predicted ¹H and ¹³C NMR data. These predictions are derived from the analysis of structurally analogous compounds, including various 2-aminothiazole derivatives and methyl acetate.[1][2][3][4][5][6][7][8] The spectra are referenced to a standard solvent, DMSO-d₆.[1][9]

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.20 | Singlet | 1H | Thiazole C4-H |

| ~ 7.00 | Broad Singlet | 2H | -NH₂ |

| ~ 3.75 | Singlet | 2H | -CH₂- |

| ~ 3.65 | Singlet | 3H | -OCH₃ |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 171.0 | C=O (ester) |

| ~ 168.0 | C2 (Thiazole, C-NH₂) |

| ~ 148.0 | C5 (Thiazole) |

| ~ 115.0 | C4 (Thiazole) |

| ~ 52.0 | -OCH₃ |

| ~ 32.0 | -CH₂- |

Experimental Protocols

The following provides a generalized, detailed methodology for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the solid this compound.

-

Solvent Addition: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a deuterated solvent, such as DMSO-d₆. The choice of solvent is crucial, and DMSO-d₆ is often suitable for aminothiazole compounds.[1][9]

-

Dissolution: Securely cap the NMR tube and vortex or gently agitate it until the sample is completely dissolved. If necessary, gentle heating or sonication can be applied to aid dissolution.

-

Standard Addition (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added. However, modern spectrometers can also reference the residual solvent peak.[10]

-

Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube to prevent issues with spectral quality.

NMR Data Acquisition

-

Instrument Setup: The NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR.

-

Tuning and Shimming: The instrument's probe is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C). The magnetic field homogeneity is then optimized through a process called shimming to ensure sharp spectral lines.

-

¹H NMR Acquisition:

-

A standard single-pulse experiment is typically used.

-

Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans. For a dilute sample, a higher number of scans may be necessary to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon atom.

-

Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay are generally required compared to ¹H NMR.

-

Visualizations

Molecular Structure and NMR Assignments

The following diagram illustrates the molecular structure of this compound with atoms labeled corresponding to the predicted NMR data.

Caption: Molecular structure of this compound with predicted NMR assignments.

Experimental Workflow for NMR Analysis

This diagram outlines the general workflow for obtaining and analyzing NMR data for a chemical compound.

Caption: Generalized experimental workflow for NMR analysis.

References

- 1. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methyl Acetate | CH3COOCH3 | CID 6584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sjpas.com [sjpas.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 7. asianpubs.org [asianpubs.org]

- 8. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. epubl.ktu.edu [epubl.ktu.edu]

The Versatility of the 2-Amino Group in Aminothiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Its prevalence in clinically significant drugs, such as the anticancer agents Dasatinib and Alpelisib, underscores the importance of understanding the reactivity of its constituent functional groups.[1] The exocyclic 2-amino group, in particular, serves as a versatile handle for synthetic modification, enabling the fine-tuning of physicochemical properties and biological activity. This technical guide provides an in-depth exploration of the reactivity of the 2-amino group in aminothiazole derivatives, offering a comprehensive resource for researchers engaged in drug discovery and development.

Core Reactivity of the 2-Amino Group

The reactivity of the 2-amino group in 2-aminothiazole is characterized by its nucleophilic nature. It readily participates in a variety of chemical transformations, allowing for the introduction of diverse substituents. This versatility is pivotal in the construction of compound libraries for structure-activity relationship (SAR) studies. Key reactions involving the 2-amino group include acylation, alkylation, sulfonylation, urea and thiourea formation, and condensation with carbonyl compounds to form Schiff bases.

The basicity of the 2-amino group is a key determinant of its reactivity. The pKa of 2-aminothiazole is approximately 5.36, indicating it is a weak base.[2] This property influences its nucleophilicity and the conditions required for various chemical transformations.

Key Derivatization Reactions and Experimental Protocols

The following sections detail common derivatization reactions of the 2-amino group, complete with generalized experimental protocols. These protocols are intended as a starting point and may require optimization based on the specific substrate and desired product.

Acylation

Acylation of the 2-amino group is a fundamental transformation for introducing amide functionalities. This is a widely used strategy in medicinal chemistry to modulate properties such as solubility, metabolic stability, and target engagement.

Experimental Protocol: Acylation with Acyl Chlorides

A solution of a 2-aminothiazole derivative and a base (e.g., triethylamine or pyridine) in a suitable aprotic solvent (e.g., dry acetone, benzene, or dichloromethane) is prepared.[3][4] The acyl chloride is added dropwise, often at a reduced temperature to control the reaction's exothermicity. The reaction mixture is then stirred at room temperature or heated to reflux until completion, as monitored by thin-layer chromatography (TLC).[3] Work-up typically involves filtration to remove any precipitated salts, followed by washing of the organic phase, drying, and solvent evaporation.[3] Purification is often achieved by recrystallization or column chromatography.

Alkylation

N-alkylation introduces alkyl or arylalkyl substituents to the 2-amino group, which can significantly impact a compound's lipophilicity and steric profile. Regioselectivity can be a challenge in the alkylation of 2-aminothiazoles, as reaction can occur at either the exocyclic amino nitrogen or the endocyclic ring nitrogen.[5]

Experimental Protocol: Reductive Amination

A common and selective method for N-alkylation is reductive amination.[5] A 2-aminothiazole derivative is reacted with an aldehyde or ketone in the presence of a mild reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride. The reaction is typically carried out in a solvent like methanol or dichloroethane. The initial formation of an imine or enamine intermediate is followed by in-situ reduction to yield the N-alkylated product.[5]

Sulfonylation

The introduction of a sulfonyl group can impart significant changes to the electronic and steric properties of the molecule, often enhancing its biological activity.

Experimental Protocol: Sulfonylation with Sulfonyl Chlorides

2-aminothiazole is reacted with a sulfonyl chloride in the presence of a base, such as sodium acetate, in an aqueous medium.[1] The reaction mixture is heated for several hours to drive the reaction to completion.[1] Upon cooling, the sulfonamide product often precipitates and can be collected by filtration, followed by washing and recrystallization.

Urea and Thiourea Formation

Urea and thiourea moieties are important pharmacophores known to participate in hydrogen bonding interactions with biological targets.

Experimental Protocol: Urea Formation with Isocyanates

A 2-aminothiazole derivative is treated with an isocyanate in a suitable solvent like dimethylformamide (DMF), often in the presence of a base such as potassium carbonate.[1] The reaction is typically stirred at room temperature and may be heated to reflux to ensure completion. The product is then isolated by precipitation and purified by recrystallization. For thiourea formation, an isothiocyanate is used in place of an isocyanate.[6]

Schiff Base Formation

The condensation of the 2-amino group with aldehydes or ketones yields Schiff bases (imines), which can serve as intermediates for further synthetic transformations or possess intrinsic biological activity.

Experimental Protocol: Schiff Base Formation with Aldehydes

Equimolar amounts of a 2-aminothiazole derivative and an aldehyde are dissolved in an alcohol, such as ethanol.[7][8] A catalytic amount of acid (e.g., glacial acetic acid or concentrated sulfuric acid) is often added.[7][8] The reaction is typically stirred at room temperature or refluxed for a period of minutes to hours.[7][8] The resulting Schiff base often precipitates from the reaction mixture upon cooling and can be purified by recrystallization.[7]

Quantitative Data Summary

The following tables summarize quantitative data for various derivatization reactions of the 2-amino group on the thiazole ring, providing a comparative overview of reaction yields under different conditions.

| Acylation | |||||

| Acylating Agent | Substrate | Solvent | Base/Catalyst | Conditions | Yield (%) |

| Acetyl chloride | 2-Aminothiazole | Dry Acetone | - | Reflux, 2h | Not specified |

| Chloroacetyl chloride | 2-Aminobenzothiazole | Benzene | Triethylamine | Ice-cold to Reflux, 10h | 75 |

| Benzoyl chloride | 2-Amino-4-phenylthiazole | Dry Pyridine | - | Not specified | High |

| Acetic Anhydride | 2-Amino-5-(4-acetylphenylazo)-thiazole | - | - | Solvent-free | Not specified |

| Glacial Acetic Acid | 2-Aminobenzothiazole | Acetic Acid | - | Reflux, 8-10h | 88 |

| Sulfonylation | |||||

| Sulfonylating Agent | Substrate | Solvent | Base | Conditions | Yield (%) |

| Benzenesulfonyl chloride | 2-Aminothiazole | Water | Sodium acetate | 80-85°C, 6h | 80 |

| 4-Methylbenzenesulfonyl chloride | 2-Aminothiazole | Water | Sodium acetate | 80-85°C, 4h | 69 |

| 4-Nitrobenzenesulfonyl chloride | 2-Aminothiazole | Water | Sodium acetate | 80-85°C, 4h | 70 |

| Urea and Thiourea Formation | |||||

| Reagent | Substrate | Solvent | Base | Conditions | Yield (%) |

| m-Toluyl isocyanate | 2-Aminothiazole | DMFA | K₂CO₃ | RT to reflux, 4-8h | 62-High |

| Phenyl isothiocyanate derivatives | Ethyl 2-aminothiazole-4-carboxylate | Not specified | - | Not specified | Not specified |

| Schiff Base Formation | |||||

| Aldehyde/Ketone | Substrate | Solvent | Catalyst | Conditions | Yield (%) |

| Benzaldehyde | 2-Aminothiazole | Ethanol | conc. HCl | RT, 1h | 95.6 |

| Aromatic aldehydes | 2-Amino-4-phenylthiazole | Ethanol | - | Reflux | Good |

| Indole-3-carbaldehyde | Substituted 2-aminothiazoles | Dry Ethanol | conc. H₂SO₄ | Reflux, 3-4h | Not specified |

| Alkylation | ||||

| Alkylating Agent | Substrate | Solvent | Catalyst/Conditions | Yield (%) |

| 1,4-Bis(bromomethyl)benzene | Substituted 2-aminobenzothiazole | Acetonitrile | Al₂O₃-KNO₃, RT, 1-7h | Not specified |

| α-Iodo methyl ketones | 2-Amino-1,3-benzothiazole | - | - | 51-74 |

Visualizing Workflows and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for the derivatization of 2-aminothiazole and the signaling pathways inhibited by 2-aminothiazole-containing drugs.

Caption: General experimental workflow for the derivatization of 2-aminothiazole.

Caption: Simplified PI3K/AKT signaling pathway inhibited by Alpelisib.

Caption: Simplified BCR-ABL/SRC kinase signaling pathway inhibited by Dasatinib.

Conclusion

The 2-amino group of the aminothiazole ring is a highly valuable and reactive functional group in the field of medicinal chemistry. Its susceptibility to a wide range of chemical modifications provides a powerful platform for the synthesis of diverse compound libraries. A thorough understanding of the reaction conditions and protocols for derivatizing this group is essential for the rational design and development of novel therapeutic agents. The information presented in this guide serves as a foundational resource for scientists and researchers aiming to leverage the synthetic versatility of 2-aminothiazole derivatives in their drug discovery endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. Electrical effects in substituted thiazoles. pKa Values of some 5-substituted 2-aminothiazoles and 5-substituted 2-NN-dimethylaminothiazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jocpr.com [jocpr.com]

- 8. sjpas.com [sjpas.com]

The Hantzsch Thiazole Synthesis: A Comprehensive Guide to 2-Aminothiazole Derivatives

The Hantzsch thiazole synthesis, a classic condensation reaction, remains a cornerstone in heterocyclic chemistry for the preparation of thiazole and its derivatives. This in-depth technical guide provides a detailed exploration of the Hantzsch synthesis specifically tailored for the production of 2-aminothiazole derivatives, which are pivotal structural motifs in numerous pharmaceuticals and biologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a thorough understanding of the reaction mechanism, detailed experimental protocols, and a comparative analysis of reaction parameters for the synthesis of a variety of 2-aminothiazole derivatives.

Core Reaction and Mechanism

The Hantzsch thiazole synthesis fundamentally involves the reaction of an α-halocarbonyl compound with a thioamide-containing reactant.[1] For the specific synthesis of 2-aminothiazole derivatives, thiourea or its substituted analogues are employed as the thioamide component. The reaction proceeds via a well-established mechanism involving nucleophilic attack, cyclization, and dehydration.

The generally accepted mechanism for the Hantzsch synthesis of 2-aminothiazoles is as follows:

-

Nucleophilic Attack: The sulfur atom of the thiourea, being a potent nucleophile, attacks the α-carbon of the halocarbonyl compound, displacing the halide ion in an SN2 reaction. This initial step forms an S-alkylated isothiouronium salt intermediate.

-

Tautomerization and Cyclization: The intermediate undergoes tautomerization, followed by an intramolecular nucleophilic attack by the nitrogen atom onto the carbonyl carbon. This cyclization step results in the formation of a five-membered heterocyclic ring, a hydroxylated thiazoline intermediate.

-

Dehydration: The final step involves the acid-catalyzed dehydration of the hydroxylated thiazoline intermediate, leading to the formation of the stable aromatic 2-aminothiazole ring system.

Quantitative Data on 2-Aminothiazole Synthesis

The Hantzsch synthesis is a versatile method applicable to a wide range of substrates. The following table summarizes various reaction conditions and corresponding yields for the synthesis of different 2-aminothiazole derivatives, providing a comparative overview for researchers.

| α-Haloketone/Ketone | Thioamide | Catalyst/Reagent | Solvent | Temp. (°C) | Time | Yield (%) | Reference |

| 4-Bromophenacyl bromide | Thiourea | Lactic Acid/NBS | Lactic Acid | 90-100 | 10-15 min | 96 | [2] |

| Acetophenone | Thiourea | CuBr₂ | Dioxane | Reflux | 2 h | 85 | [3] |

| 4-Methoxyacetophenone | Thiourea | CuBr₂ | Dioxane | Reflux | 2 h | 90 | [3] |

| 2-Acetylnaphthalene | Thiourea | CuBr₂ | Dioxane | Reflux | 3 h | 82 | [3] |

| Acetophenone | N-Methylthiourea | CuBr₂ | Dioxane | Reflux | 4 h | 80 | [3] |

| 4-Fluoroacetophenone | N-Phenylthiourea | CuBr₂ | Dioxane | Reflux | 6 h | 70 | [3] |

| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | SiW.SiO₂ | EtOH/Water (1:1) | 65 | 2-3.5 h | 79-90 | [4] |

| 2-Bromo-1-(pyridin-2-yl)ethanone | 1-(4-(trifluoromethyl)phenyl)thiourea | Triethylamine | DMF | 70 | 2 h | Not specified | [5] |

| 2'-Hydroxy-5'-chloro-α-haloketones | Thiourea | None | Solvent-free | RT | Not specified | Not specified | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for laboratory synthesis.

Protocol 1: One-Pot Synthesis of 4-(4-Bromophenyl)thiazol-2-amine[2]

This protocol details a green and efficient one-pot synthesis using lactic acid as both a catalyst and a solvent.

-

Reactants and Reagents:

-

4-Bromoacetophenone (1 mmol)

-

N-Bromosuccinimide (NBS) (1 mmol)

-

Thiourea (1.2 mmol)

-

Lactic Acid (2 mL)

-

-

Procedure:

-

To a stirred solution of 4-bromoacetophenone in lactic acid, add N-bromosuccinimide.

-

Heat the reaction mixture to 90-100 °C.

-

Add thiourea to the reaction mixture.

-

Continue stirring at 90-100 °C for 10-15 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water.

-

Neutralize with a saturated sodium bicarbonate solution.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

Recrystallize the crude product from ethanol to afford pure 4-(4-bromophenyl)thiazol-2-amine.

-

Protocol 2: Conventional Synthesis of 2-Amino-4-arylthiazoles[3]

This protocol describes a widely used method involving the in-situ bromination of an aromatic ketone followed by cyclization.

-

Reactants and Reagents:

-

Aromatic methyl ketone (1 mmol)

-

Copper(II) Bromide (CuBr₂) (2.2 mmol)

-

Thiourea (1.2 mmol)

-

Dioxane (solvent)

-

-

Procedure:

-

A mixture of the aromatic methyl ketone and copper(II) bromide in dioxane is refluxed. The progress of the α-bromination is monitored by TLC.

-

After the disappearance of the starting ketone, thiourea is added to the reaction mixture.

-

The resulting mixture is refluxed for the specified time (see table above).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is treated with aqueous ammonia to precipitate the crude product.

-

The solid is collected by filtration, washed with water, and dried.

-

The crude product is purified by column chromatography or recrystallization.

-

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for the one-pot Hantzsch synthesis of 2-aminothiazole derivatives.

References

- 1. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 2. tandfonline.com [tandfonline.com]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Sulfanilamide (C6H8N2O2S): Synthesis, Mechanism of Action, and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound C6H8N2O2S, identified as the seminal sulfonamide antibiotic, Sulfanilamide. With a molecular weight of approximately 172.21 g/mol , Sulfanilamide has played a pivotal role in the history of antimicrobial chemotherapy.[1] This document details its primary mechanism of action, which involves the competitive inhibition of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway. We present detailed experimental protocols for its chemical synthesis and for a spectrophotometric assay to evaluate its inhibitory activity against DHPS. Furthermore, this guide summarizes key pharmacokinetic parameters and discusses the molecular basis of bacterial resistance to this class of antibiotics. All quantitative data are presented in structured tables for clarity and comparative analysis. Diagrams illustrating the folic acid synthesis pathway, the experimental workflow for DHPS inhibition, and the chemical synthesis process are provided to enhance understanding.

Introduction

Sulfanilamide (4-aminobenzenesulfonamide) is an organic sulfur compound that marked the dawn of the antibiotic era.[2] Its discovery as an effective antimicrobial agent revolutionized the treatment of bacterial infections. Belonging to the sulfonamide class of drugs, it is a structural analog of para-aminobenzoic acid (PABA).[1][3] This structural mimicry is the basis of its bacteriostatic action, as it interferes with the de novo synthesis of folate, an essential nutrient for bacterial proliferation.[1][3] Mammalian cells are unaffected as they obtain folate from their diet.

Physicochemical Properties

Sulfanilamide is a white to yellowish-white crystalline powder.[3] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C6H8N2O2S | [1] |

| Molecular Weight | 172.21 g/mol | [1] |

| CAS Number | 63-74-1 | [1] |

| IUPAC Name | 4-aminobenzenesulfonamide | [1] |

| Melting Point | 164.5-166.5 °C | [3] |

| Solubility in Water | 5 g/L at 25 °C | |

| pKa | ~10 | |

| LogP | -0.6 | [1] |

Mechanism of Action: Inhibition of Folic Acid Synthesis

Sulfanilamide exerts its bacteriostatic effect by competitively inhibiting the enzyme dihydropteroate synthase (DHPS).[3][4] DHPS catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate, a precursor to folic acid. Folic acid is an essential cofactor for the synthesis of nucleotides and certain amino acids, which are vital for DNA replication and cell growth. By binding to the PABA-binding site on DHPS, Sulfanilamide prevents the natural substrate from binding, thereby halting the folic acid synthesis pathway and inhibiting bacterial growth.

References

- 1. Sulfanilamide | C6H8N2O2S | CID 5333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulfanilamide - Wikipedia [en.wikipedia.org]

- 4. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Key Intermediates in the Synthesis of Cefditoren Pivoxil

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core intermediates and synthetic pathways involved in the production of Cefditoren Pivoxil, a third-generation oral cephalosporin antibiotic. This document details the critical chemical transformations, presents quantitative data for process optimization, and offers detailed experimental protocols for the synthesis of key intermediates.

Introduction

Cefditoren pivoxil is the pivaloyloxymethyl ester prodrug of cefditoren, which exhibits broad-spectrum antibacterial activity. The synthesis of this complex molecule involves several key intermediates, the efficient preparation of which is crucial for the overall yield and purity of the final active pharmaceutical ingredient (API). This guide focuses on the synthesis of the pivotal intermediate, 7-amino-3-[(Z)-2-(4-methylthiazol-5-yl)ethenyl]-3-cephem-4-carboxylic acid (7-ATCA) , and its subsequent conversion to Cefditoren Pivoxil.

Two primary synthetic routes for 7-ATCA are discussed: one commencing from 7-phenylacetamido-3-chloromethyl-3-cephem-4-carboxylic acid p-methoxybenzyl ester (GCLE) and another from 7-aminocephalosporanic acid (7-ACA).

Key Intermediates and Synthetic Pathways

The synthesis of Cefditoren Pivoxil is a multi-step process with several critical intermediates. The core of the synthesis is the construction of the cephem nucleus with the specific vinylthiazole side chain at the C-3 position and the aminothiazole side chain at the C-7 position.

A pivotal intermediate in many synthetic routes is 7-amino-3-[(Z)-2-(4-methylthiazol-5-yl)ethenyl]-3-cephem-4-carboxylic acid (7-ATCA) . The stereochemistry of the vinyl group at the C-3 position is crucial for the drug's efficacy, with the (Z)-isomer being the desired active form.

The final step in the synthesis is the esterification of the carboxylic acid at the C-4 position with pivaloyloxymethyl iodide to yield the prodrug, Cefditoren Pivoxil.

Data Presentation

The following tables summarize quantitative data for the key reaction steps, compiled from various patented processes. This allows for a comparative analysis of different synthetic strategies.

Table 1: Synthesis of 7-Phenylacetamido-3-[(Z)-2-(4-methyl-5-thiazole)vinyl]-3-cephem-4-carboxylic acid p-methoxybenzyl ester (Intermediate 1)

| Parameter | Route 1 (GCLE) | Reference |

| Starting Material | GCLE | [1] |

| Key Reagents | Triphenylphosphine, NaI, 4-methyl-5-thiazolecarboxaldehyde | [1] |

| Solvent | Dichloromethane, Water | [1] |

| Reaction Temperature | -25°C to 30°C | [1] |

| Reaction Time | Overnight | [1] |

| Yield | 94.4 - 95.5% | [1] |

| Purity | Not specified |

Table 2: Synthesis of 7-Amino-3-[(Z)-2-(4-methylthiazol-5-yl)ethenyl]-3-cephem-4-carboxylic acid (7-ATCA)

| Parameter | Route 1 (from Intermediate 1) | Route 2 (from 7-AVCA) | Reference |

| Starting Material | Intermediate 1 | 7-Amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA) | [1][2] |

| Key Reagents | Immobilized Penicillin Acylase | 4-Methyl-5-bromothiazole, Palladium acetate, Triphenylphosphine, Sodium carbonate | [1][2] |

| Solvent | Water, Butyl acetate | 1-Methyl-3-hexylimidazolium tetrafluoroborate (ionic liquid) | [1][2] |

| Reaction Temperature | 40-50°C (hydrolysis) | 100°C | [1][2] |

| Reaction Time | 2 hours (enzymatic) | 5 hours | [2] |

| Yield | Not specified | 87% | [2] |

| Purity | >99% | 99% | [2] |

Table 3: Synthesis of Cefditoren Pivoxil from Cefditoren Sodium

| Parameter | Value | Reference |

| Starting Material | Cefditoren Sodium (wet product) | [2] |

| Key Reagents | Iodomethyl pivalate, Tetrabutylammonium bromide | [2] |

| Solvent | Dichloromethane, Water | [2] |

| Reaction Temperature | 0-25°C | [2] |

| Reaction Time | 2 hours | [2] |

| Yield | 93 - 95.3% | [2] |

| Purity | 99.7 - 99.85% | [2] |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of key intermediates.

Protocol 1: Synthesis of 7-Phenylacetamido-3-[(Z)-2-(4-methyl-5-thiazole)vinyl]-3-cephem-4-carboxylic acid p-methoxybenzyl ester (Intermediate 1) from GCLE[1]

Materials:

-

7-Phenylacetamido-3-chloromethyl-3-cephem-4-carboxylic acid p-methoxybenzyl ester (GCLE)

-

Anhydrous sodium iodide (NaI)

-

Triphenylphosphine (PPh₃)

-

4-Methyl-5-thiazolecarboxaldehyde

-

Dichloromethane (DCM)

-

Purified water

-

2% Sodium hydroxide solution

-

5% Sodium sulfite solution

-

Methanol

Procedure:

-

To a reaction vessel, add purified water (100 L), dichloromethane (100 L), GCLE (25 kg), anhydrous sodium iodide (8.2 kg), and triphenylphosphine (14.5 kg).

-

Stir the mixture at 30°C for 1.5 hours.

-

Cool the reaction mixture to 0°C and adjust the pH to 7 by dropwise addition of 2% sodium hydroxide solution.

-

Separate the layers and cool the organic (dichloromethane) layer to -25°C.

-

Add 4-methyl-5-thiazolecarboxaldehyde (20 kg) to the cooled organic layer and allow the reaction to proceed overnight with insulation.

-

After the reaction is complete, add 5% sodium sulfite solution (150 L) and stir for 30 minutes.

-

Separate the layers and concentrate the dichloromethane layer under vacuum until dry.

-

Add methanol (200 L) to the residue and stir at 0°C for 2 hours to induce crystallization.

-

Collect the solid product by centrifugation to obtain the title compound.

Protocol 2: Synthesis of 7-Amino-3-[(Z)-2-(4-methylthiazol-5-yl)ethenyl]-3-cephem-4-carboxylic acid (7-ATCA) via Enzymatic Hydrolysis[1]

Materials:

-

7-Phenylacetamido-3-[(Z)-2-(4-methylthiazole)vinyl]-3-cephem-4-carboxylic acid p-methoxybenzyl ester (Intermediate 1)

-

Phenol

-

Butyl acetate

-

1% Sodium bicarbonate solution

-

Immobilized penicillin acylase

-

Ammonia solution

-

Dilute sulfuric acid

Procedure:

-

In a reactor, add Intermediate 1 to phenol at 40-50°C and allow the reaction to proceed overnight.

-

After completion, add butyl acetate and 1% sodium bicarbonate solution, stir, and separate the layers. Collect the aqueous layer.

-

To the aqueous layer, add immobilized penicillin acylase.

-

Adjust the pH to 7.5-8.0 by dropwise addition of ammonia solution and maintain for 2 hours.

-

Filter the reaction mixture and collect the filtrate.

-

Wash the filter cake with water and combine the filtrates.

-

Adjust the pH of the combined filtrate to 3.5-4.0 with dilute sulfuric acid.

-

Cool the solution to 0-5°C to precipitate the product.

-

Collect the solid 7-ATCA by centrifugation.

Protocol 3: Synthesis of Cefditoren Pivoxil from Cefditoren Sodium[2]

Materials:

-

Cefditoren sodium (wet product)

-

Dichloromethane (DCM)

-

Purified water

-

Tetrabutylammonium bromide

-

Iodomethyl pivalate

Procedure:

-

In a reaction vessel, add purified water (300 ml) and dichloromethane (120 ml).

-

Control the temperature between 0-25°C and add the wet cefditoren sodium product.

-

Stir the mixture and add tetrabutylammonium bromide (2 g) and iodomethyl pivalate (14.96 g - 20.94 g).

-

Stir the reaction mixture for 2 hours.

-

After the reaction, separate the layers and concentrate the organic phase.

-

Induce crystallization by dropwise addition of purified water (500 ml) to obtain the crude Cefditoren Pivoxil.

Experimental Workflows

The following diagrams illustrate the logical flow of the key experimental procedures.

References

An In-depth Technical Guide to Thiazole Ring Synthesis: Methods and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry and drug development. Its prevalence in a wide array of biologically active compounds, from natural products to synthetic drugs, underscores the critical importance of efficient and versatile synthetic methodologies for its construction. This technical guide provides a comprehensive overview of the core methods for thiazole ring synthesis, detailing their mechanisms, experimental protocols, and quantitative data to aid researchers in the strategic design and execution of synthetic routes toward novel thiazole-containing entities.

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, is the most classic and widely employed method for the preparation of thiazole derivatives.[1][2] The reaction involves the condensation of an α-halocarbonyl compound with a thioamide or thiourea.[1][3] This method is valued for its reliability, generally high yields, and the ability to introduce a variety of substituents onto the thiazole ring.

Mechanism

The mechanism of the Hantzsch synthesis proceeds through a sequence of nucleophilic substitution, cyclization, and dehydration steps.

Caption: The reaction mechanism of the Hantzsch thiazole synthesis.

The reaction initiates with the nucleophilic sulfur of the thioamide attacking the α-carbon of the haloketone in an SN2 reaction, displacing the halide and forming an S-alkylated intermediate.[4] This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon to form a five-membered hydroxythiazoline intermediate. Subsequent dehydration of this intermediate leads to the formation of the aromatic thiazole ring.

Quantitative Data

The Hantzsch synthesis is known for its generally good to excellent yields, which can be influenced by reaction conditions and the nature of the substrates. Modern variations, such as microwave-assisted synthesis, have been shown to significantly reduce reaction times and improve yields.

| R1 | R2 | R3 | Thio-component | Reaction Conditions | Time | Yield (%) | Reference |

| NH2 | Phenyl | H | Thiourea | Ethanol, Reflux | 8 h | - | [5] |

| NH2 | 4-Chlorophenyl | H | Thiourea | Ethanol, Reflux | - | 92 | [6] |

| NH2 | 4-Bromophenyl | H | Thiourea | Ethanol, Reflux | - | 94 | [6] |

| NH2 | 4-Nitrophenyl | H | Thiourea | Ethanol, Reflux | - | 90 | [6] |

| NH2 | Phenyl | H | Thiourea | Microwave (320W) | 10-15 min | High | [5] |

| Phenyl | Phenyl | H | Thiobenzamide | Methanol, 60°C | - | 18-20 | [7] |

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole

This protocol details the synthesis of 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea.[8]

Materials:

-

2-Bromoacetophenone (5.0 mmol)

-

Thiourea (7.5 mmol)

-

Methanol (5 mL)

-

5% Sodium carbonate solution (20 mL)

Procedure:

-

In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.

-

Add methanol and a stir bar.

-

Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes.

-

Remove the reaction from heat and allow the solution to cool to room temperature.

-

Pour the reaction contents into a 100 mL beaker containing a 5% sodium carbonate solution and swirl to mix.

-

Filter the resulting precipitate through a Büchner funnel.

-

Wash the filter cake with water.

-

Spread the collected solid on a watch glass and allow it to air dry to obtain the 2-amino-4-phenylthiazole product.

Purification and Characterization: The crude product can be purified by recrystallization from ethanol. The purity and identity of the compound can be confirmed by determining its melting point and by spectroscopic methods such as 1H NMR, 13C NMR, and IR spectroscopy.

Gabriel Thiazole Synthesis

The Gabriel synthesis provides a route to 2,5-disubstituted thiazoles through the reaction of an α-acylaminoketone with a thionating agent, most commonly phosphorus pentasulfide (P₂S₅) or Lawesson's reagent.[7]

Mechanism

The mechanism of the Gabriel synthesis involves the thionation of the amide and ketone carbonyl groups, followed by an intramolecular cyclization and dehydration.

Caption: The proposed reaction mechanism of the Gabriel thiazole synthesis.

The reaction is believed to proceed via the conversion of both the amide and ketone carbonyls to their thio-analogs by the thionating agent. The resulting intermediate then undergoes an intramolecular cyclization, driven by the nucleophilicity of the thioamide sulfur attacking the thioketone carbon. A final dehydration step yields the aromatic 2,5-disubstituted thiazole.

Quantitative Data

The Gabriel synthesis is a classical method, and while it is effective for certain substrates, it can suffer from harsh reaction conditions and sometimes unsatisfactory yields.[9]

| R1 | R2 | Thionating Agent | Reaction Conditions | Yield (%) | Reference |

| Methyl | Methyl | P₂S₅ | Heating | - | [7] |

| Phenyl | Alkyl | P₂S₅ | - | - |

Experimental Protocol: General Procedure for Gabriel Synthesis

This protocol provides a general outline for the synthesis of 2,5-disubstituted thiazoles via the Gabriel method.[7]

Materials:

-

α-Acylaminoketone

-

Phosphorus pentasulfide (P₂S₅) or Lawesson's reagent

Procedure:

-

Mix the α-acylaminoketone with an equimolar amount of the thionating agent.

-

Heat the mixture, often to high temperatures (e.g., 170°C), for a sufficient period to ensure the completion of the reaction.[10]

-

After cooling, the reaction mixture is typically worked up by quenching with a suitable solvent and then purified.

Purification and Characterization: Purification is usually achieved by chromatography on silica gel. The structure of the product is confirmed by spectroscopic analysis.

Cook-Heilbron Thiazole Synthesis

The Cook-Heilbron synthesis is a valuable method for the preparation of 5-aminothiazoles.[1] This reaction involves the treatment of α-aminonitriles with carbon disulfide, carbon oxysulfide, isothiocyanates, or dithioacids under mild conditions.

Mechanism

The mechanism of the Cook-Heilbron synthesis, when using an α-aminonitrile and carbon disulfide, is as follows:

Caption: The reaction mechanism of the Cook-Heilbron thiazole synthesis.

The reaction begins with the nucleophilic attack of the amino group of the α-aminonitrile on the carbon of carbon disulfide to form a dithiocarbamate intermediate. This intermediate then undergoes an intramolecular 5-exo-dig cyclization, where the sulfur atom attacks the nitrile carbon to form a 5-imino-2-thione thiazolidine ring. Finally, a tautomerization of this intermediate leads to the aromatic 5-aminothiazole product.

Quantitative Data

The Cook-Heilbron synthesis is known for proceeding under mild conditions and often provides good yields of 5-aminothiazoles.

| α-Aminonitrile | Reagent | Product | Yield (%) | Reference |

| Aminoacetonitrile | Dithiophenylacetic acid | 5-Amino-2-benzylthiazole | - | |

| Ethyl aminocyanoacetate | Dithiophenylacetic acid | 5-Amino-4-carbethoxy-2-benzylthiazole | - | |

| Aminoacetonitrile | Carbon disulfide | 5-Amino-2-mercaptothiazole | - | [10] |

Experimental Protocol: General Procedure for Cook-Heilbron Synthesis

This protocol outlines a general procedure for the synthesis of 5-aminothiazoles using the Cook-Heilbron method.

Materials:

-

α-Aminonitrile

-

Carbon disulfide (or other suitable reagent)

-

Solvent (e.g., aqueous or organic)

Procedure:

-

Dissolve the α-aminonitrile in a suitable solvent.

-

Add the carbon disulfide (or other reagent) to the solution at room temperature.

-

Stir the reaction mixture under mild conditions until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC).

-

The product can then be isolated by filtration or extraction, followed by purification.

Purification and Characterization: The product is typically purified by recrystallization or column chromatography. Characterization is performed using standard spectroscopic methods.

Modern Synthetic Approaches

In addition to the classical methods, several modern and more efficient approaches to thiazole synthesis have been developed. These methods often offer advantages in terms of reaction times, yields, and environmental impact.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improvements in yields for the synthesis of thiazoles.

Comparison of Conventional Heating vs. Microwave Irradiation for Hantzsch Synthesis:

| Method | Reaction Time | Yield (%) | Reference |

| Conventional (reflux) | 8 h | - | [5] |

| Microwave (320W) | 10-15 min | High | [5] |

| Conventional (reflux) | 12-14 h | 58 | |

| Microwave | 6-8 min | 90 |

One-Pot and Multicomponent Reactions

One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency and atom economy by combining multiple reaction steps into a single operation without the isolation of intermediates. Several one-pot procedures for the synthesis of highly substituted thiazoles have been reported, often based on the Hantzsch condensation.

Flow Chemistry

Continuous flow synthesis offers benefits such as improved safety, scalability, and precise control over reaction parameters. The synthesis of thiazole derivatives in flow reactors has been demonstrated to provide high yields and purity.

Conclusion

The synthesis of the thiazole ring remains a vibrant area of research, driven by the continued importance of this heterocycle in drug discovery and materials science. While classical methods like the Hantzsch, Gabriel, and Cook-Heilbron syntheses continue to be valuable tools, modern approaches such as microwave-assisted synthesis, one-pot reactions, and flow chemistry are providing more efficient, sustainable, and versatile routes to a diverse range of thiazole derivatives. This guide provides a foundational understanding of these key methodologies, equipping researchers with the knowledge to select and apply the most appropriate synthetic strategy for their specific target molecules.

References

- 1. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. benchchem.com [benchchem.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 8. Van Leusen Reaction [organic-chemistry.org]

- 9. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 10. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for (2-Amino-thiazol-5-yl)-acetic acid methyl ester in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

(2-Amino-thiazol-5-yl)-acetic acid methyl ester is a valuable heterocyclic building block in organic synthesis, primarily utilized as a key intermediate in the preparation of a variety of biologically active compounds. Its bifunctional nature, possessing both a nucleophilic amino group and a modifiable ester group, allows for diverse synthetic transformations. These transformations are pivotal in the construction of complex molecules, most notably in the synthesis of semi-synthetic cephalosporin antibiotics and other pharmacologically relevant scaffolds.[1][2] The 2-aminothiazole moiety is a recognized pharmacophore in medicinal chemistry, contributing to the biological activity of numerous drugs.[1][3]

Key Applications:

-

Synthesis of Cephalosporin Antibiotics: The aminothiazole ring is a crucial component of the side chain of many third and fourth-generation cephalosporin antibiotics, such as ceftriaxone and cefotaxime. This compound serves as a precursor to these side chains, which are subsequently coupled to the 7-aminocephalosporanic acid (7-ACA) core.[4][5]

-

Development of Novel Bioactive Molecules: The versatile reactivity of this compound allows for its incorporation into a wide range of heterocyclic systems. Derivatives of 2-aminothiazole have shown a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2]

-

Scaffold for Combinatorial Chemistry: Due to its amenability to various chemical modifications, this molecule is an excellent scaffold for the generation of compound libraries for high-throughput screening in drug discovery programs.

Data Presentation: Synthetic Transformations

The following tables summarize quantitative data for key synthetic transformations involving 2-aminothiazole derivatives, providing a comparative overview of reaction conditions and yields. While specific data for this compound is limited in the reviewed literature, the data for analogous compounds provide valuable insights into expected outcomes.

Table 1: Synthesis of 2-Aminothiazole Acetic Acid Ester Derivatives

| Starting Material | Reagents | Solvent | Conditions | Yield (%) | Reference |

| Ethyl 4-bromo-3-oxopentanoate | Thiourea | Ethanol | Microwave, 100W, 50°C, 5 min | 74 | [6] |

| Ethyl acetoacetate | N-Bromosuccinimide (NBS), Thiourea | Water/THF | RT, 2h then 80°C, 2h | Good | [7] |

Table 2: Derivatization of the 2-Amino Group

| Starting Material | Reagent(s) | Solvent | Conditions | Product Type | Yield (%) | Reference |

| Ethyl 2-(2-amino-5-methylthiazol-4-yl)acetate | Hydrazine hydrate | Absolute Ethanol | Reflux, 6h | Acetohydrazide | 74 | [6] |

| 2-((2-Amino-5-methylthiazol-4-yl)methyl)-1,3,4-oxadiazole-5-thiol | Substituted aldehydes, Glacial acetic acid | Methanol | Reflux, 6h | Schiff Base | Not specified | [6] |

| Ethyl ester of 2-amino-4-methylthiazole-5-carboxylic acid | Acetic anhydride | Acetic anhydride | Not specified | Acylaminothiazole | Not specified | [8] |

| Ethyl ester of 2-amino-4-methylthiazole-5-carboxylic acid | Arylsulfonyl chlorides | Pyridine | Not specified | Sulfonylaminothiazole | Not specified | [8] |

Experimental Protocols

The following are detailed methodologies for key experiments involving the derivatization of 2-aminothiazole acetic acid esters. These protocols are based on established procedures for analogous compounds and can be adapted for this compound.

Protocol 1: Acylation of the 2-Amino Group

This protocol describes the N-acylation of a 2-aminothiazole derivative, a common step in the synthesis of many bioactive molecules.

Materials:

-

This compound

-

Acetyl chloride (or other acylating agent)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

-

Add anhydrous pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude N-acetylated product.

-

Purify the product by column chromatography on silica gel or recrystallization.

Protocol 2: Formation of Schiff Bases via Condensation with Aldehydes

This protocol details the condensation reaction of the 2-amino group with an aldehyde to form a Schiff base, a versatile intermediate for further synthetic modifications. This protocol is adapted from a procedure for a similar 2-aminothiazole derivative.[6]

Materials:

-

This compound

-

Substituted aromatic or aliphatic aldehyde (e.g., benzaldehyde)

-

Methanol

-

Glacial acetic acid

-

Standard laboratory glassware for reflux

Procedure:

-

To a solution of this compound (1 equivalent) in methanol, add the desired aldehyde (1 equivalent).

-

Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.

-

Reflux the reaction mixture for 4-8 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, filter the solid, wash with cold methanol, and dry under vacuum.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography or recrystallization.

Protocol 3: Conversion to Acetohydrazide

This protocol describes the conversion of the methyl ester to an acetohydrazide, a key intermediate for the synthesis of various heterocyclic compounds like oxadiazoles. This protocol is based on a similar transformation.[6]

Materials:

-

This compound

-

Hydrazine hydrate (99-100%)

-

Absolute ethanol

-

Standard laboratory glassware for reflux

Procedure:

-

Dissolve this compound (1 equivalent) in absolute ethanol in a round-bottom flask.

-

Add hydrazine hydrate (1.2 equivalents) to the solution.

-

Reflux the mixture for 6-10 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

A precipitate of the acetohydrazide may form upon cooling. If so, collect the solid by filtration, wash with cold ethanol, and dry.

-

If no precipitate forms, concentrate the solution under reduced pressure to obtain the crude product, which can be purified by recrystallization from ethanol.

Visualizations

Experimental Workflow

The following diagram illustrates a general experimental workflow for the derivatization of this compound.

Caption: General workflow for derivatization of this compound.

Logical Relationship in Cephalosporin Synthesis

The diagram below illustrates the logical flow from the starting material to the incorporation into a cephalosporin antibiotic.

Caption: Logical steps in the synthesis of cephalosporin antibiotics.

Signaling Pathway: Mode of Action of Cephalosporin Antibiotics

Cephalosporins, synthesized using derivatives of this compound, act by inhibiting bacterial cell wall synthesis. The following diagram illustrates this mechanism.

References

- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cephalosporin antibiotics. Synthesis and antimicrobial activity of 7 beta-[2-(5-amino-1,2,4-thiadiazol-3-yl)-2-oxyiminoacetamido]cephalosporin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. EP0453924A1 - A process for synthesizing cephalosporin compounds - Google Patents [patents.google.com]

- 6. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

Applications of 2-Aminothiazole Derivatives in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous clinically approved drugs and a vast array of investigational compounds.[1][2][3] Its synthetic accessibility and the ability to readily introduce diverse substituents have made it a versatile template for the design of novel therapeutic agents. This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and development of 2-aminothiazole-based pharmaceuticals.

Anticancer Applications

2-Aminothiazole derivatives have demonstrated significant potential as anticancer agents, exhibiting potent cytotoxic activity against a wide range of cancer cell lines.[2][4] Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[5]

Inhibition of Protein Kinases

A prominent mechanism of action for many anticancer 2-aminothiazole derivatives is the inhibition of protein kinases, which are frequently dysregulated in cancer.

Aurora kinases are essential for regulating various stages of mitosis, and their overexpression is linked to tumorigenesis.[6][7][8] Several 2-aminothiazole derivatives have been identified as potent inhibitors of Aurora kinases, leading to mitotic arrest and apoptosis in cancer cells.[7][9]

Signaling Pathway:

Induction of Apoptosis

2-Aminothiazole derivatives can trigger programmed cell death (apoptosis) in cancer cells through the intrinsic pathway, which involves the modulation of the Bcl-2 family of proteins.[10][11][12]

Certain derivatives have been shown to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax.[10][12] This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction, cytochrome c release, and subsequent activation of caspases, culminating in apoptosis.[10][12]

Signaling Pathway:

References

- 1. Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer [frontiersin.org]

- 11. Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Application Notes: Acylation of (2-Amino-thiazol-5-yl)-acetic acid methyl ester

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs.[1] (2-Amino-thiazol-5-yl)-acetic acid methyl ester is a key intermediate, particularly in the synthesis of the side chains of various semi-synthetic cephalosporin antibiotics.[2][3] Acylation of the exocyclic 2-amino group is a critical derivatization step to introduce diverse functionalities, enabling the modulation of pharmacological properties and the development of new therapeutic agents.[1] This document provides a detailed protocol for the acylation of this compound.

General Reaction Scheme

The acylation of this compound typically involves the reaction of the primary amino group with an acylating agent, such as an acyl chloride or anhydride, often in the presence of a base to neutralize the acid byproduct.

Data Presentation: A Comparative Summary of Acylation Reactions

The following table summarizes various reaction conditions for the acylation of 2-aminothiazole derivatives, offering a comparative overview of different methodologies.

| Acylating Agent | Substrate | Base | Solvent | Reaction Conditions | Yield (%) | Reference |

| Acetyl chloride | 2-aminothiazole | - | Dry Acetone | Reflux, 2h | Not specified | [1] |

| Benzoyl chloride | 2-amino-4-phenylthiazole | Pyridine | Dry Pyridine | Not specified | High | [4] |

| Chloroacetyl chloride | 2-aminothiazole derivative | - | - | Basic conditions | Not specified | [4] |

| Acetic anhydride | 2-amino-5-(4-acetylphenylazo)-thiazole | - | Solvent-free | Not specified | Not specified | [4] |

| Substituted aromatic acid chlorides | 2-amino-4-phenyl-5-phenylazothiazole | - | - | Schotten-Bauman conditions | Good | [4] |

| Mono-substituted carboxylic acids | 2-amino-4-(2-pyridyl) thiazole | EDCI | - | - | Not specified | [4] |

| Acyl chloride | Resin-bound aminothiazole | Pyridine | Dichloromethane | Room temperature | 33-78 | [5] |

Experimental Protocol: Acylation of this compound with Acetyl Chloride

This protocol details a representative procedure for the N-acetylation of this compound.

Materials

-

This compound

-

Acetyl chloride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

-

Deionized water

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

-

Thin-layer chromatography (TLC) plates and chamber

-

Silica gel for column chromatography

Procedure

-

Reaction Setup:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

-

Add anhydrous pyridine (1.2 eq) to the solution.

-

Cool the mixture to 0 °C using an ice bath.

-

-

Addition of Acylating Agent:

-

Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.

-

-

Work-up:

-

Once the reaction is complete, quench the reaction by slowly adding deionized water.

-

Transfer the mixture to a separatory funnel and dilute with DCM.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexanes to afford the pure N-acetylated product.

-

-

Characterization:

-

Characterize the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

-

Visualization of the Experimental Workflow

Caption: Experimental workflow for the acylation of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. US5856502A - Method for manufacture of cephalosporin and intermediates thereof - Google Patents [patents.google.com]

- 3. WO2004037833A1 - Process for the preparation of cephalosporin antibiotics - Google Patents [patents.google.com]

- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]